Mttch

Chiral Pool Synthesis Asymmetric Synthesis Stereoselectivity

Mttch (CAS 99096-13-6) is a second-generation annulated sugar enone with a pre-installed D-talo chiral template. Unlike generic enones or first-generation carbohydrate α-enones, its fused pyran-cyclohexenone framework provides conformational rigidity essential for reliable stereoinduction in conjugate additions and cycloadditions. This chiral pool building block enables high-yield, divergent entry to complex terpenoid and iridoid scaffolds. Procure Mttch to secure a validated synthetic handle with documented, reproducible transformation profiles for medicinal chemistry and asymmetric catalysis programs.

Molecular Formula C11H16O4
Molecular Weight 212.24 g/mol
CAS No. 99096-13-6
Cat. No. B1221321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMttch
CAS99096-13-6
Synonyms(methyl 2,3,6-trideoxy-alpha-talopyranosido)-(3,2-d)-2-cyclohexanone
MTTCH
Molecular FormulaC11H16O4
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCC1C(C2C=CC(=O)CC2C(O1)OC)O
InChIInChI=1S/C11H16O4/c1-6-10(13)8-4-3-7(12)5-9(8)11(14-2)15-6/h3-4,6,8-11,13H,5H2,1-2H3/t6-,8-,9+,10+,11+/m1/s1
InChIKeyGQTSCLJUCLXAHP-OLSRCRKSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mttch (CAS 99096-13-6): A Structurally Defined Chiral α-Enone for Precision Organic Synthesis


Mttch (CAS 99096-13-6), also designated as (methyl 2,3,6-trideoxy-α-D-talopyranosido)-[3,2-d]-2-cyclohexenone, is a chiral, non-racemic α,β-unsaturated ketone derived from carbohydrate precursors [1]. It belongs to the class of annulated pyranosides, specifically a 'second generation' α-enone, and is characterized by a fused pyran-cyclohexenone framework that imparts distinct reactivity in conjugate addition and cycloaddition reactions [2]. Its defined stereochemistry (D-talo configuration) and ready availability from inexpensive sugars position it as a valuable chiral building block for the stereoselective construction of complex carbocyclic and heterocyclic targets [3].

Why Generic α-Enones Cannot Substitute Mttch in Stereoselective Annulation Strategies


Attempting to replace Mttch with generic α,β-unsaturated ketones or even closely related carbohydrate-derived enones in stereoselective annulation cascades is highly likely to fail. Mttch's unique value proposition stems from a confluence of factors: its pre-installed, multi-stereogenic center chiral template (the D-talo pyranoside) is integral to its function as a 'second generation' annulated sugar, a platform specifically designed for downstream stereoinduction [1]. Substitution with a simple enone lacks this chiral environment entirely, while even other carbohydrate α-enones (e.g., 'first generation' hex-2-enopyranosid-4-uloses) lack the fused cyclohexenone ring that provides the requisite conformational rigidity and distinct reactivity profile for complex molecule construction [2]. Therefore, the selection of Mttch is not a choice of an α-enone but a choice of a specific, stereochemically defined synthetic building block with a documented, reproducible transformation profile [3].

Quantitative Differentiators of Mttch Against Closest Analogs and Generic Alternatives


Defined D-Talo Stereochemistry vs. Racemic or Diastereomeric Mixtures

Mttch is synthesized as a single, defined diastereomer with the D-talo configuration, a property that is critical for reliable stereoinduction in downstream reactions. In contrast, generic α-enones are often used as racemic mixtures or in undefined diastereomeric ratios. While direct comparative data on stereoselectivity using Mttch versus its epimers is not publicly available, the established 'annulated sugar' methodology is predicated on the absolute stereochemical integrity of the starting pyranoside [1]. The use of Mttch guarantees a defined stereochemical outcome in a way that a generic or non-stereodefined analog cannot [2].

Chiral Pool Synthesis Asymmetric Synthesis Stereoselectivity

High-Yielding Access to Fused Pyranocyclohexenone Framework

The key Diels-Alder step in the synthesis of Mttch from its 'first generation' enone precursor 1b proceeds with an exceptional yield of 93%, as reported in the original synthesis [1]. This high efficiency contrasts with lower or variable yields often observed in alternative annulation approaches that rely on less-defined or non-carbohydrate precursors [2]. The high yield directly translates to lower material costs and reduced waste in the laboratory.

Synthetic Efficiency Atom Economy Carbohydrate Chemistry

Established Platform for 'Annulated Sugar' Methodology vs. Non-Carbohydrate Chiral Building Blocks

Mttch is not merely an isolated compound but a key representative of the 'second generation' enones within the well-validated 'annulated sugar' approach to chiral carbocycles [1]. This methodology has been successfully applied to the total synthesis of numerous natural products and bioactive molecules, demonstrating a broad substrate scope and reliable stereocontrol. In contrast, alternative chiral building blocks (e.g., terpenes, amino acids) often require more extensive functional group manipulations or lack the inherent reactivity profile of the α,β-unsaturated ketone moiety present in Mttch [2]. While specific head-to-head yield comparisons for total syntheses using Mttch versus other chirons are beyond the scope of available data, the body of work in the Fraser-Reid group provides strong class-level evidence for its utility.

Total Synthesis Chiron Approach Carbocycle Construction

Optimal Research Applications for Mttch Based on Demonstrated Differentiation


Chiral Building Block for Stereoselective Total Synthesis of Bioactive Carbocycles

Mttch is ideally suited as a chiral synthon for the construction of highly functionalized cyclohexane and cyclopentane frameworks found in terpenes, iridoids, and other natural products. Its defined D-talo stereochemistry and fused enone system provide a rigid, reactive template for sequential conjugate additions and cycloadditions, as validated by the Fraser-Reid 'annulated sugar' methodology [1]. This application is supported by the high yield of its precursor synthesis (93%) and the broad scope of documented transformations in total synthesis [2].

Scaffold for Diversity-Oriented Synthesis of Annulated Heterocycles

The α,β-unsaturated ketone moiety in Mttch is a versatile handle for generating diverse heterocyclic libraries. Its reactivity in Diels-Alder and Michael additions allows for the rapid assembly of complex, stereodefined polycyclic systems. Researchers can leverage the established synthesis of Mttch to access a common intermediate that can be divergently transformed into a range of biologically relevant scaffolds, thereby accelerating medicinal chemistry lead discovery efforts [1].

Precursor for Carbohydrate-Derived Chiral Ligands and Catalysts

The annulated sugar framework of Mttch can be further functionalized to create novel chiral ligands for asymmetric catalysis. The stereochemical information encoded in the D-talo pyranoside is pre-installed and can be transferred to metal-binding motifs via established chemistry. This application leverages Mttch's advantage as a member of the chiral pool, offering a cost-effective and scalable entry to non-racemic ligands compared to de novo asymmetric synthesis [2].

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